Cas no 921526-71-8 (N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(pentyloxy)benzamide)

N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(pentyloxy)benzamide structure
921526-71-8 structure
Product Name:N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(pentyloxy)benzamide
CAS No:921526-71-8
MF:C25H26N2O4S
MW:450.6
CID:6103668
PubChem ID:41645798
Update Time:2025-07-19

N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(pentyloxy)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(pentyloxy)benzamide
    • N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-pentoxybenzamide
    • 921526-71-8
    • F2252-0247
    • AKOS024631445
    • N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(pentyloxy)benzamide
    • N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(pentyloxy)benzamide
    • Inchi: 1S/C20H11N2O8S/c1-2-26-10-5-3-4-8-6-11(27-14(8)10)9-7-31-19(21-9)22(25)20(24,30-22)12-15-17(28-15)13(23)18-16(12)29-18/h3-7,17H,2H2,1H3
    • InChI Key: UDXOYXVGZBCLAU-UHFFFAOYSA-N
    • SMILES: C1(ON1(C1=NC(C2=CC3=CC=CC(OCC)=C3O2)=CS1)[O])(=O)C1=C2OC2C(=O)C2OC1=2 |^1:20|

Computed Properties

  • Exact Mass: 450.16132849g/mol
  • Monoisotopic Mass: 450.16132849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 10
  • Complexity: 586
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.3
  • Topological Polar Surface Area: 102Ų

N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(pentyloxy)benzamide Pricemore >>

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Additional information on N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(pentyloxy)benzamide

N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(pentyloxy)benzamide (CAS No. 921526-71-8): An Overview of a Promising Compound in Medicinal Chemistry

N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(pentyloxy)benzamide (CAS No. 921526-71-8) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, often referred to by its CAS number for brevity, is a member of the thiazole class of compounds, which are known for their diverse biological activities and pharmaceutical significance.

The molecular structure of N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(pentyloxy)benzamide is characterized by the presence of a benzofuran moiety, a thiazole ring, and a pentyloxy substituent. These structural elements contribute to its high chemical stability and potential for interaction with various biological targets. The ethoxy group on the benzofuran ring and the pentyloxy group on the benzamide moiety are particularly noteworthy, as they can influence the compound's solubility, lipophilicity, and overall pharmacokinetic properties.

Recent studies have highlighted the potential of N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(pentyloxy)benzamide in several therapeutic areas. One of the most promising applications is in the treatment of neurodegenerative diseases. Research has shown that this compound exhibits potent neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, it has been demonstrated to inhibit the activation of microglia and reduce oxidative stress, which are critical factors in the pathogenesis of conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its neuroprotective properties, N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(pentyloxy)benzamide has also shown promise in cancer research. Preclinical studies have indicated that it possesses antiproliferative activity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, as well as the inhibition of angiogenesis. These findings suggest that this compound could be a valuable candidate for further development as an anticancer agent.

The pharmacokinetic profile of N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(pentyloxy)benzamide has been extensively studied to optimize its therapeutic potential. In vitro and in vivo experiments have demonstrated that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound is rapidly absorbed following oral administration and has a moderate plasma half-life, which supports its use in chronic treatment regimens. Furthermore, it shows low toxicity in animal models, making it a promising candidate for clinical trials.

To further elucidate the mechanisms underlying the biological activities of N-4-(7.ethoxy.1.benzofuran.2.yl).1.3.thiazol.2.yl.4.(pentyloxy)benzamide, ongoing research is focusing on its interactions with specific protein targets. Molecular docking studies have identified several potential binding sites on key enzymes and receptors involved in neurodegeneration and cancer progression. These findings are crucial for understanding the molecular basis of its therapeutic effects and for designing more potent analogs with improved selectivity.

In conclusion, N.4.(7.ethoxy.1.benzofuran.2.yl).1.3.thiazol.2.yl.4.(pentyloxy)benzamide (CAS No. 921526.71.8) represents a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the treatment of neurodegenerative diseases and cancer. As more studies are conducted to explore its full therapeutic potential, this compound is likely to play an increasingly important role in advancing our understanding and treatment of these challenging conditions.

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